molecular formula C₁₈H₂₀N₂O₂ B145763 6-Allyldihydronorisolysergic acid CAS No. 86891-15-8

6-Allyldihydronorisolysergic acid

Cat. No. B145763
CAS RN: 86891-15-8
M. Wt: 296.4 g/mol
InChI Key: YAICYXFUKKMAKO-RAAOQPIXSA-N
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Description

6-Allyldihydronorisolysergic acid (ALDN) is a semi-synthetic ergot alkaloid that is structurally similar to lysergic acid diethylamide (LSD). It was first synthesized in the 1960s and has been studied for its potential use in scientific research.

Scientific Research Applications

6-Allyldihydronorisolysergic acid has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to bind to serotonin receptors in the brain, which are involved in mood regulation and other physiological processes. 6-Allyldihydronorisolysergic acid has been used to study the effects of serotonin on the brain and to investigate potential treatments for psychiatric disorders such as depression and anxiety.

Mechanism of Action

6-Allyldihydronorisolysergic acid acts as a partial agonist at serotonin receptors, meaning that it binds to these receptors and activates them to a lesser extent than a full agonist such as LSD. 6-Allyldihydronorisolysergic acid has been shown to have a higher affinity for certain serotonin receptors than LSD, which may contribute to its unique effects on the brain.
Biochemical and Physiological Effects:
6-Allyldihydronorisolysergic acid has been shown to have a variety of effects on the brain and body. It has been shown to increase the activity of certain neurotransmitters, including serotonin and dopamine, which are involved in mood regulation and reward processing. 6-Allyldihydronorisolysergic acid has also been shown to increase blood flow to the brain, which may contribute to its psychoactive effects.

Advantages and Limitations for Lab Experiments

6-Allyldihydronorisolysergic acid has several advantages for use in scientific research. It is a semi-synthetic compound, which means that it can be produced in large quantities with high purity. It has also been shown to have unique effects on the brain, which may make it useful for investigating the mechanisms of psychiatric disorders. However, there are also limitations to using 6-Allyldihydronorisolysergic acid in lab experiments. Its effects on the brain are not fully understood, and it may have unpredictable effects on different individuals. Additionally, its psychoactive effects may make it difficult to use in certain types of experiments.

Future Directions

There are several potential future directions for research on 6-Allyldihydronorisolysergic acid. One area of interest is the potential use of 6-Allyldihydronorisolysergic acid in the treatment of psychiatric disorders such as depression and anxiety. 6-Allyldihydronorisolysergic acid may also be useful for investigating the role of serotonin in the brain and for developing new treatments for neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 6-Allyldihydronorisolysergic acid and to determine its safety for use in humans.
Conclusion:
In conclusion, 6-Allyldihydronorisolysergic acid is a semi-synthetic ergot alkaloid that has been studied for its potential use in scientific research. Its unique effects on the brain make it a promising compound for investigating the mechanisms of psychiatric disorders and developing new treatments. However, further research is needed to fully understand its effects and to determine its safety for use in humans.

Synthesis Methods

The synthesis of 6-Allyldihydronorisolysergic acid involves the reduction of lysergic acid with lithium aluminum hydride followed by the addition of allyl bromide. The resulting product is then hydrolyzed to form 6-Allyldihydronorisolysergic acid. This method has been used to produce pure 6-Allyldihydronorisolysergic acid for use in scientific research.

properties

IUPAC Name

(6aR,9S)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-2-6-20-10-12(18(21)22)7-14-13-4-3-5-15-17(13)11(9-19-15)8-16(14)20/h2-5,9,12,14,16,19H,1,6-8,10H2,(H,21,22)/t12-,14?,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAICYXFUKKMAKO-RAAOQPIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C[C@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501007177
Record name 6-(Prop-2-en-1-yl)ergoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501007177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Allyldihydronorisolysergic acid

CAS RN

86891-15-8
Record name Ergoline-8-carboxylic acid, 6-(2-propenyl)-, (8-alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086891158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Prop-2-en-1-yl)ergoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501007177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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